molecular formula C20H20BrN3O3S2 B2419984 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone CAS No. 886933-87-5

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone

Cat. No.: B2419984
CAS No.: 886933-87-5
M. Wt: 494.42
InChI Key: UBJOXPHKHONUKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings and functional groups. The benzothiazole and piperazine rings, in particular, are likely to have significant impacts on the compound’s overall structure and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been shown to have various biological activities, such as anti-inflammatory properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A study by Patel, Agravat, and Shaikh (2011) in "Medicinal Chemistry Research" explored the synthesis of new pyridine derivatives, including compounds similar to the query compound, and found variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Mhaske, Shelke, Raundal, and Jadhav (2014) in the "Journal of The Korean Chemical Society" reported on the synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which showed moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anti-mycobacterial Potential

  • Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, with some compounds displaying low cytotoxicity and good anti-tubercular activity (Pancholia et al., 2016).

Anticancer Evaluation

  • Turov (2020) examined the anticancer activity of polyfunctional substituted 1,3-thiazoles, finding compounds with piperazine substituent at C2 of the 1,3-thiazole cycle to be the most effective against a range of cancer cell lines (Turov, 2020).
  • Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore (2020) synthesized thiazole compounds and tested their anticancer activity against breast cancer cells MCF7, with some compounds showing comparable activity to Paclitaxel (Sonar et al., 2020).

Corrosion Inhibition

  • Singaravelu and Bhadusha (2022) investigated the use of a novel organic compound similar to the query compound as an inhibitor in the prevention of mild steel corrosion in an acidic medium, showing effective inhibition efficiency (Singaravelu & Bhadusha, 2022).

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include in vitro and in vivo studies to evaluate its biological activity .

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S2/c1-2-29(26,27)18-6-4-3-5-15(18)19(25)23-9-11-24(12-10-23)20-22-16-8-7-14(21)13-17(16)28-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJOXPHKHONUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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